molecular formula C7H4BrClF3N B063116 4-Bromo-2-chloro-5-(trifluoromethyl)aniline CAS No. 104460-69-7

4-Bromo-2-chloro-5-(trifluoromethyl)aniline

Cat. No.: B063116
CAS No.: 104460-69-7
M. Wt: 274.46 g/mol
InChI Key: LPTLQQLBRJFBIN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(trifluoromethyl)aniline is a halogenated aniline derivative featuring bromine, chlorine, and a trifluoromethyl group on the benzene ring. Its molecular formula is C₇H₄BrClF₃N, with substituents at positions 2 (Cl), 4 (Br), and 5 (CF₃). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing groups that enhance reactivity in cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by the introduction of the trifluoromethyl group. For instance, the compound can be synthesized through the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other aromatic derivatives.

Scientific Research Applications

4-Bromo-2-chloro-5-(trifluoromethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

Key structural analogs differ in halogen placement and substituent types, significantly altering physicochemical and biological properties:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Applications/Properties References
4-Bromo-2-chloro-5-(trifluoromethyl)aniline C₇H₄BrClF₃N 2-Cl, 4-Br, 5-CF₃ 274.47 Pharmaceutical intermediates, coupling reactions
5-Bromo-2-iodo-4-(trifluoromethyl)aniline C₇H₄BrF₃IN 2-I, 4-Br, 5-CF₃ 365.92 Fluorescent material synthesis
2-Bromo-5-(trifluoromethyl)aniline C₇H₅BrF₃N 2-Br, 5-CF₃ 240.02 Inhibitor synthesis (e.g., cholinesterase)
4-Chloro-3-(trifluoromethyl)aniline C₇H₅ClF₃N 3-Cl, 4-CF₃ 195.57 Agrochemical intermediates
2-Fluoro-5-(trifluoromethyl)aniline C₇H₅F₄N 2-F, 5-CF₃ 179.11 Bioactive ligand synthesis

Key Observations :

  • Halogen Type and Position: Bromine at position 4 (as in the target compound) enhances steric bulk compared to smaller halogens (e.g., fluorine in 2-Fluoro-5-CF₃-aniline), affecting reaction kinetics in cross-coupling (e.g., Sonogashira) .
  • Trifluoromethyl Group : The CF₃ group at position 5 (vs. position 4 in 4-Chloro-3-CF₃-aniline) increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .

Biological Activity

4-Bromo-2-chloro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C₇H₄BrClF₃N. It features a unique combination of halogen substituents that significantly influence its biological activity and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, focusing on its role in drug development, antimicrobial properties, and interactions with biological systems.

The compound is characterized by:

  • Bromine (Br) and Chlorine (Cl) substituents which enhance its reactivity.
  • A trifluoromethyl (CF₃) group that increases lipophilicity, affecting its absorption and distribution in biological systems.

Applications in Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly in the development of inhibitors for viral infections such as Hepatitis C. Studies indicate that derivatives of this compound exhibit significant inhibitory effects on the hepatitis C virus NS3 protease, highlighting its potential in antiviral drug design.

Case Study: Hepatitis C Virus Inhibition

A series of compounds derived from this compound were synthesized and evaluated for their activity against HCV. The results indicated that modifications to the aniline structure could enhance binding affinity and potency against the NS3 protease, suggesting a promising avenue for antiviral therapy development.

Antimicrobial Activity

Recent research has demonstrated that derivatives of this compound possess antimicrobial properties. For example, one derivative was found to exhibit significant antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent in clinical settings.

Interaction Studies

Interaction studies involving this compound focus on its biochemical behavior and interactions with proteins or enzymes. Preliminary data suggest that the halogen substituents may influence these interactions, although comprehensive studies are necessary to elucidate the mechanisms involved. Understanding these interactions is crucial for assessing the compound's efficacy as a drug or pesticide.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-Chloro-3-(trifluoromethyl)anilineC₇H₄ClF₃NContains Cl and CF₃; used in NLO materials
2-Bromo-4-chloro-5-(trifluoromethyl)anilineC₇H₄BrClF₃NSimilar halogenation pattern; potential herbicidal properties
4-Bromo-3-chloro-5-(trifluoromethyl)anilineC₇H₄BrClF₃NExhibits similar reactivity; toxicological profile needs assessment
2-Chloro-4-(trifluoromethyl)anilineC₇H₄ClF₃NLacks bromine but retains CF₃; used in various applications

This table illustrates how variations in halogen substituents can influence the chemical behavior and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-chloro-5-(trifluoromethyl)aniline, and how can intermediates be optimized?

  • Methodology :

  • Cross-coupling reactions : Use palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura coupling for introducing substituents. For example, bromo and trifluoromethyl groups can be introduced via halogen exchange reactions using Cu(I) catalysts .
  • Purification : Employ reverse-phase column chromatography (C18) with acetonitrile/water gradients (0.03% formic acid) to isolate the product .
  • Optimization : Monitor reaction progress via LC-MS (e.g., m/z 265 [M+H]+) and adjust stoichiometry of zinc dicyanide or palladium catalysts to improve yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR : Compare 1H^1H and 13C^{13}C chemical shifts with analogous compounds (e.g., 3-Bromo-5-chloro-2-fluoroaniline in ). The trifluoromethyl group causes deshielding (~δ 120-125 ppm in 19F^{19}F-NMR) .
  • HPLC : Use retention time (e.g., 0.81 minutes under SQD-FA05 conditions) and UV-Vis spectroscopy (λ~270 nm) for purity assessment .
  • Elemental Analysis : Confirm Br and Cl content via combustion analysis (expected %C: ~35%, %Br: ~25%) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Tox. 4) .
  • Storage : Store at 0–6°C in amber glass vials to prevent degradation. Avoid contact with oxidizing agents (e.g., peroxides) .
  • Disposal : Neutralize with 10% sodium bicarbonate and dispose via hazardous waste facilities .

Advanced Research Questions

Q. How do substituents (Br, Cl, CF3_3) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Mechanistic Insight :

  • The trifluoromethyl group is a strong meta-directing, electron-withdrawing group, while chloro and bromo are ortho/para-directing but deactivating. Competitive directing effects may lead to regioselectivity challenges.
  • DFT Calculations : Use frontier molecular orbital (FMO) analysis to predict reactive sites. The HOMO of the aromatic ring is localized away from CF3_3, favoring substitution at positions 2 and 5 .

Q. What spectroscopic techniques resolve data contradictions between experimental and computational results?

  • Case Study :

  • UV-Vis Discrepancies : Experimental λmax_{\text{max}} may differ from TD-DFT predictions due to solvent effects. Validate using polarizable continuum models (PCM) .
  • NMR Shifts : Discrepancies in 13C^{13}C shifts can arise from dynamic effects. Use variable-temperature NMR to assess conformational flexibility .

Q. How can computational chemistry predict the compound’s metabolic stability in drug design?

  • Approach :

  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism (CYP450 inhibition). Use molecular docking to assess interactions with cytochrome P450 enzymes .
  • ADME Properties : Calculate LogP (ClogP ~2.5) and solubility (LogS ~-3.2) using QSPR models to predict bioavailability .

Q. What strategies mitigate toxicity risks in biological applications?

  • Mitigation :

  • Structural Analogues : Replace bromine with less toxic substituents (e.g., methoxy) while retaining activity .
  • Encapsulation : Use biodegradable polymers (e.g., PLGA) to reduce acute dermal toxicity (LD50_{50} > 2000 mg/kg) .

Q. Methodological Considerations Table

Aspect Technique/Strategy Reference
Synthesis Pd-catalyzed cross-coupling, reverse-phase HPLC
Characterization 19F^{19}F-NMR, LC-MS, elemental analysis
Reactivity Prediction FMO analysis, TD-DFT
Toxicity Mitigation LogP optimization, polymer encapsulation

Q. Key Research Challenges

  • Regioselectivity : Balancing competing directing effects of Br, Cl, and CF3_3 in EAS.
  • Data Validation : Resolving discrepancies between computational predictions (e.g., HOMO-LUMO gaps) and experimental spectroscopic data.
  • Scalability : Transitioning from milligram-scale synthesis (academic) to gram-scale (preclinical) without yield loss .

Properties

IUPAC Name

4-bromo-2-chloro-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTLQQLBRJFBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555898
Record name 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104460-69-7
Record name 4-Bromo-2-chloro-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (1.0 g, 5.6 mmol) dissolved in DMF (3 mL) was slowly added to a mixture of 3-amino-4-chlorobenzotrifluoride (1 g, 5 mmol) dissolved in DMF (2 mL) and the reaction mixture was stirred at RT for 20 min, concentrated, and extracted with ethyl acetate/water. The organic layer was dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography (eluted with 100% hexanes) to produce the title intermediate as a reddish colored oil (970 mg, 70% yield). (m/z): [M+H]+ calcd for C7H4BrClF3N, 273.92, 275.92 found 276.2.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
70%

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